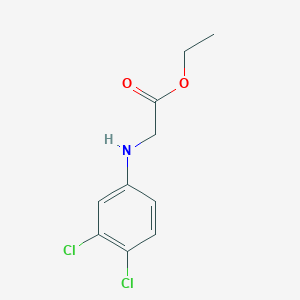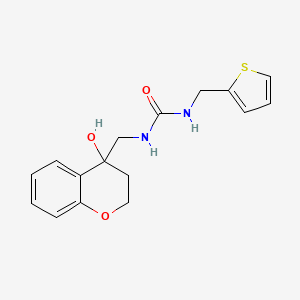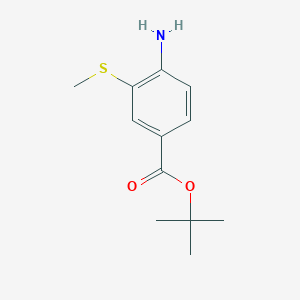
Ethyl 2-(3,4-dichloroanilino)acetate
概述
描述
Ethyl 2-(3,4-dichloroanilino)acetate, also known as ethyl 2-(3,4-dichlorophenylamino)acetate, is a chemical compound that has been widely used in scientific research. It is a white to off-white crystalline powder that is soluble in most organic solvents. This compound is of great interest to researchers due to its potential applications in the field of medicine, particularly in the development of new drugs.
作用机制
The mechanism of action of Ethyl 2-(3,4-dichloroanilino)acetate 2-(3,4-dichloroanilino)acetate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. Specifically, it has been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell proliferation and differentiation. It has also been found to inhibit the activation of Akt, a signaling pathway that is involved in the regulation of cell survival and apoptosis.
Biochemical and Physiological Effects:
Ethyl 2-(3,4-dichloroanilino)acetate has been shown to have a number of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable effect in the treatment of cancer. It has also been found to inhibit the production of reactive oxygen species (ROS), which are involved in the development of many diseases, including cancer, diabetes, and Alzheimer's disease. Additionally, it has been shown to reduce inflammation and to improve mitochondrial function, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
One advantage of using Ethyl 2-(3,4-dichloroanilino)acetate 2-(3,4-dichloroanilino)acetate in lab experiments is that it has been extensively studied and its properties and effects are well understood. Additionally, it is relatively easy to synthesize and is commercially available. However, one limitation of using this compound is that it is toxic at high concentrations, which may limit its use in certain experiments.
未来方向
There are many potential future directions for the study of Ethyl 2-(3,4-dichloroanilino)acetate 2-(3,4-dichloroanilino)acetate. One area of interest is the development of new drugs based on this compound, particularly for the treatment of cancer, diabetes, and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways and cellular processes. Finally, more studies are needed to determine the safety and efficacy of this compound in vivo, particularly in animal models of disease.
科学研究应用
Ethyl 2-(3,4-dichloroanilino)acetate has been studied for its potential use in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. It has been shown to have anti-tumor activity in vitro and in vivo, as well as the ability to inhibit the growth of cancer cells. This compound has also been found to have hypoglycemic effects and to enhance insulin sensitivity, making it a potential candidate for the treatment of diabetes. Additionally, it has been shown to have neuroprotective effects and to improve cognitive function, suggesting a potential use in the treatment of Alzheimer's disease.
属性
IUPAC Name |
ethyl 2-(3,4-dichloroanilino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2/c1-2-15-10(14)6-13-7-3-4-8(11)9(12)5-7/h3-5,13H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYQNTBOBNJCAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=CC(=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details












Synthesis routes and methods III
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[(4-chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2658944.png)
![2-{[4-(Difluoromethyl)phenyl]methyl}-2-methylpyrrolidine](/img/structure/B2658945.png)
![5-{[(2-Fluorobenzyl)thio]methyl}-2-furoic acid](/img/structure/B2658946.png)
![[2-(2-Methylpropylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2658947.png)

![N-[3-(acetylamino)-1,2,4-thiadiazol-5-yl]-1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2658949.png)
![1-(2-chlorobenzyl)-3-(thiophen-2-ylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2658951.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(2-methoxypyrimidin-5-yl)methanone](/img/structure/B2658952.png)
![ethyl 3-[2-(4-ethoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2658953.png)
![5-Phenyl-5,8-dihydroindolo[2,3-c]carbazole](/img/structure/B2658955.png)
![2-(butylthio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2658957.png)


![1-ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B2658964.png)